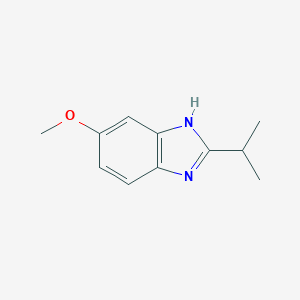

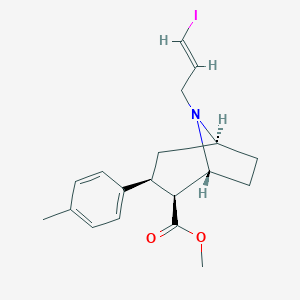

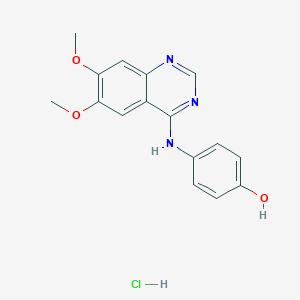

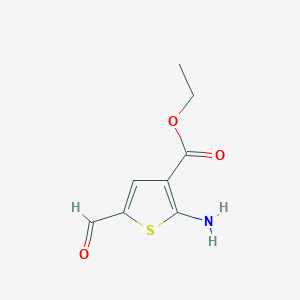

![molecular formula C7H4FNO2 B067198 4-Fluorobenzo[d]isoxazol-3(2H)-one CAS No. 178747-83-6](/img/structure/B67198.png)

4-Fluorobenzo[d]isoxazol-3(2H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-Fluorobenzo[d]isoxazol-3(2H)-one” is a chemical compound with the molecular formula C7H4FNO2 . It has a molecular weight of 153.11 . This compound is a solid at room temperature .

Molecular Structure Analysis

The molecular structure of “4-Fluorobenzo[d]isoxazol-3(2H)-one” is represented by the linear formula C7H4FNO2 . For a detailed structural analysis, techniques such as X-ray diffraction, NMR spectroscopy, and mass spectrometry are typically used .

Physical And Chemical Properties Analysis

“4-Fluorobenzo[d]isoxazol-3(2H)-one” is a solid at room temperature . It has a molecular weight of 153.11 . For more detailed physical and chemical properties, specialized databases or experimental measurements would be required.

Applications De Recherche Scientifique

Application in Organic Chemistry

Field

Organic Chemistry

Application Summary

“4-Fluorobenzo[d]isoxazol-3(2H)-one” is used in the synthesis of 2,4,5-Substituted Pyrimidine Derivatives .

Method of Application

The compound is used in a reaction with 1a (0.5 mmol, 1.0 equiv.), 2a (0.5 mmol, 1.0 equiv.), 3a (0.5 mmol, 1.0 equiv.) and I2 heated in solvent (2 mL) for 5 h .

Results

The reaction yields products in isolated yields .

Application in Medicinal Chemistry

Field

Medicinal Chemistry

Application Summary

“4-Fluorobenzo[d]isoxazol-3(2H)-one” is used in the synthesis of novel 2-((4-(2H-benzo[d][1,2,3]triazol-2-yl)piperidin-1-yl)methyl)-5-substituted phenyl-1,3,4-oxadiazoles .

Method of Application

The compound is synthesized by cyclization of 4-benzotriazol-2-yl-piperidin in the presence of POCl3 .

Results

The synthesized compounds showed significant antibacterial activity and moderate antifungal activity .

Application in Cardiovascular Disease Prevention

Field

Cardiovascular Disease Prevention

Application Summary

“4-Fluorobenzo[d]isoxazol-3(2H)-one” is used in the synthesis of serotonin 5-HT2A receptor antagonists .

Method of Application

The specific method of application is not mentioned in the source .

Results

The synthesized compounds are potential therapeutic agents in the prevention of cardiovascular diseases .

Application in Pharmaceutical Chemistry

Field

Pharmaceutical Chemistry

Application Summary

“4-Fluorobenzo[d]isoxazol-3(2H)-one” is used in the synthesis of Risperidone Quaternary Salt .

Results

Risperidone Quaternary Salt is chemically 4-(6-fluorobenzo[d]isoxazol-3-yl)-1,1-bis(2-(2-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-3-yl)ethyl)piperidin-1-ium .

Application in Enzymology

Field

Enzymology

Application Summary

“4-Fluorobenzo[d]isoxazol-3(2H)-one” is used in the preparation of a dual-stimuli-responsive porous polymer membrane enzyme reactor (D-PPMER) .

Method of Application

The D-PPMER is prepared by using tunable control via “on/off” 365 nm UV light irradiation and temperature variation to change the membrane surface configuration and adjust the enzymolysis efficiency .

Results

The enzymatic kinetic reaction rate of D-PPMER under UV irradiation at 36 °C (9.2 × 10−2 mM·min−1) was 3.2-fold greater than that of the free enzyme (2.9 × 10−2 mM·min−1) .

Application in Enzymology

Method of Application

The D-PPMER is prepared by using tunable control via “on/off” 365 nm UV light irradiation and temperature variation to change the membrane surface configuration and adjust the enzymolysis efficiency .

Results

The enzymatic kinetic reaction rate of D-PPMER under UV irradiation at 36 °C (9.2 × 10−2 mM·min−1) was 3.2-fold greater than that of the free enzyme (2.9 × 10−2 mM·min−1) .

Propriétés

IUPAC Name |

4-fluoro-1,2-benzoxazol-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FNO2/c8-4-2-1-3-5-6(4)7(10)9-11-5/h1-3H,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAMXJMFSONZHOP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)C(=O)NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70473429 |

Source

|

| Record name | 4-Fluorobenzo[d]isoxazol-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70473429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluorobenzo[d]isoxazol-3(2H)-one | |

CAS RN |

178747-83-6 |

Source

|

| Record name | 4-Fluorobenzo[d]isoxazol-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70473429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.